REACTION_CXSMILES
|
[C:1]([NH2:7])([NH2:6])=[N:2][C:3]([NH2:5])=[NH:4].CN=[C:10]=[S:11].[CH3:12]N(C)C=O>>[NH2:6][C:1]1[N:2]=[C:3]([NH2:5])[N:4]([CH3:12])[C:10](=[S:11])[N:7]=1
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
C(=NC(=N)N)(N)N
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce white precipitates
|
Type
|
FILTRATION
|
Details
|
After filtering off the
|
Type
|
CUSTOM
|
Details
|
precipitates rapidly
|
Type
|
ADDITION
|
Details
|
the filtrate was added to 500 ml of ice water
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
which was subsequently filtered
|
Type
|
CUSTOM
|
Details
|
recrystalized with 25 ml of 50% ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(N(C(=N1)N)C)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |